molecular formula C16H17NO B5481101 N,2,5-trimethyl-N-phenylbenzamide

N,2,5-trimethyl-N-phenylbenzamide

Cat. No.: B5481101
M. Wt: 239.31 g/mol
InChI Key: HDHUHVUDUFOHCQ-UHFFFAOYSA-N
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Description

N,2,5-Trimethyl-N-phenylbenzamide is a benzamide derivative characterized by a phenyl group substituted with methyl groups at the 2- and 5-positions of the benzene ring, along with an N-methyl group on the benzamide moiety. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis, with substituent patterns critically influencing their behavior .

Properties

IUPAC Name

N,2,5-trimethyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12-9-10-13(2)15(11-12)16(18)17(3)14-7-5-4-6-8-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHUHVUDUFOHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Substituents Functional Groups Similarity Score* Key Properties/Applications
N,2,5-Trimethyl-N-phenylbenzamide N-Me, 2-Me, 5-Me (phenyl ring) Methyl, Benzamide N/A Unknown; likely intermediate
2-Amino-N-(2,5-dimethylphenyl)benzamide (102630-80-8) 2,5-Me (phenyl), 2-NH₂ (benzamide) Amino, Methyl, Benzamide 0.98 Pharmaceutical research
2-Amino-N-(3,5-dimethylphenyl)benzamide (102630-82-0) 3,5-Me (phenyl), 2-NH₂ (benzamide) Amino, Methyl, Benzamide 1.00 High structural symmetry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me (benzamide), N-(hydroxy-diMe-ethyl) Hydroxy, Methyl, Benzamide N/A Metal-catalyzed C–H functionalization

*Similarity scores (0.96–1.00) are based on structural alignment with reference compounds .

Key Observations:

Substituent Position and Symmetry: The 2,5-dimethylphenyl group in this compound confers para-substitution symmetry, analogous to 2-Amino-N-(3,5-dimethylphenyl)benzamide (CAS 102630-82-0, similarity 1.00) . Symmetric substitution often enhances crystallinity and thermal stability. In contrast, 2-Amino-N-(2,6-dimethylphenyl)benzamide (similarity 0.96) exhibits ortho-substitution, which increases steric hindrance and reduces reactivity .

Functional Group Impact: Amino vs. In contrast, methyl groups in this compound increase lipophilicity, favoring applications in hydrophobic environments . N,O-Bidentate Directing Groups: The hydroxy-diMe-ethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, making it suitable for catalytic applications—a feature absent in this compound .

Electronic Effects :

  • Methyl groups are electron-donating, activating the benzene ring toward electrophilic substitution. This contrasts with trifluoromethyl-substituted benzamides (e.g., in ), where electron-withdrawing groups stabilize intermediates in coupling reactions .

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